molecular formula C7H12F3NO B173534 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide CAS No. 14618-17-8

2,2,2-Trifluoro-N-(2-methylbutyl)acetamide

Cat. No. B173534
CAS RN: 14618-17-8
M. Wt: 183.17 g/mol
InChI Key: PKNUDWJXAWLDQM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-methylbutyl)acetamide, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFAA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. It is used in various fields of research such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has many scientific research applications due to its unique properties. It is commonly used as a reagent in organic chemistry for the protection of amines and alcohols. This compound is also used in the synthesis of various organic compounds such as peptides and esters. In biochemistry, this compound is used as a derivatization agent for the analysis of amino acids and peptides by gas chromatography. This compound has also been used in pharmacology research as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action for 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is not well understood. However, it is believed that this compound acts as a protecting group for amines and alcohols by forming stable amides and esters. In biochemistry, this compound reacts with amino acids and peptides to form volatile derivatives that can be analyzed by gas chromatography. In pharmacology research, this compound has been shown to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In biochemistry, this compound has been used as a derivatization agent for the analysis of amino acids and peptides by gas chromatography. This compound has also been shown to have anti-inflammatory and analgesic properties in pharmacology research. However, the physiological effects of this compound on humans are not well understood, and further research is needed to determine its potential toxicity.

Advantages and Limitations for Lab Experiments

2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound is also a stable compound that can be stored for extended periods without degradation. However, this compound has some limitations in lab experiments. It can be hazardous if not handled properly, and its potential toxicity to humans is not well understood. This compound is also a relatively expensive reagent compared to other commonly used reagents in organic chemistry.

Future Directions

There are many future directions for research involving 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide. In organic chemistry, this compound can be used as a protecting group for the synthesis of various organic compounds such as peptides and esters. In biochemistry, this compound can be used as a derivatization agent for the analysis of amino acids and peptides by gas chromatography. In pharmacology research, this compound has shown potential as a drug candidate for the treatment of various diseases. Further research is needed to determine the potential toxicity of this compound and its physiological effects on humans.

Synthesis Methods

The synthesis of 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide involves the reaction of 2-methyl-2-butanol with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of this compound, which can be purified through recrystallization. The synthesis method for this compound is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

14618-17-8

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-methylbutyl)acetamide

InChI

InChI=1S/C7H12F3NO/c1-3-5(2)4-11-6(12)7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

PKNUDWJXAWLDQM-UHFFFAOYSA-N

SMILES

CCC(C)CNC(=O)C(F)(F)F

Canonical SMILES

CCC(C)CNC(=O)C(F)(F)F

synonyms

AcetaMide, 2,2,2-trifluoro-N-(2-Methylbutyl)-

Origin of Product

United States

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